molecular formula C25H22N4O5 B6483875 ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1326868-87-4

ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B6483875
CAS No.: 1326868-87-4
M. Wt: 458.5 g/mol
InChI Key: NIHJZWMNPZNXOB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15901982 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex compound that incorporates several pharmacologically relevant moieties, including an oxadiazole unit and a dihydropyridine structure. This article reviews its biological activity based on existing literature, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4

Key properties include:

  • Molecular Weight : 366.42 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant anticancer properties. Studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT29) and breast cancer cell lines (MCF7) .
  • Another research highlighted the ability of oxadiazole compounds to inhibit the proliferation of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives often possess activity against both Gram-positive and Gram-negative bacteria:

  • A recent review noted that oxadiazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL .

Anti-inflammatory and Analgesic Effects

The presence of the dihydropyridine unit may contribute to anti-inflammatory and analgesic activities:

  • Compounds with similar structures have been documented to exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play roles in cancer progression .
  • Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, enhancing its analgesic properties .
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative of 1,2,4-oxadiazole demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 25 µM, indicating strong potential for further development .
    CompoundCell LineIC50 (µM)
    Oxadiazole DerivativeHeLa25
    Ethyl OxadiazoleHT2950
  • Antimicrobial Study : An oxadiazole derivative was tested against E. coli and showed an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

ethyl 4-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-3-33-25(32)17-7-10-20(11-8-17)26-21(30)15-29-14-19(9-12-22(29)31)24-27-23(28-34-24)18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHJZWMNPZNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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